2-(7-Methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 7-methoxy-2,3-dihydro-1H-phenalen-1-one with benzoic acid derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(7-Methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural properties make it useful in studying biological interactions and pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-phenalen-1-one: A structurally related compound with similar core structure but different functional groups.
7-Methoxy-2,3-dihydro-1H-phenalen-1-one: Another related compound with a methoxy group at the 7-position.
Uniqueness
2-(7-Methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid is unique due to the presence of both the phenalenyl and benzoic acid moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(7-methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid |
InChI |
InChI=1S/C21H18O3/c1-24-19-12-11-16-15(14-6-2-3-7-17(14)21(22)23)10-9-13-5-4-8-18(19)20(13)16/h2-8,11-12,15H,9-10H2,1H3,(H,22,23) |
InChI Key |
FYQBUYRABQRZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2C(CCC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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